![molecular formula C7H6N2OS B12937851 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)
7-Amino-5H-thiazolo[3,2-a]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α,β-unsaturated ketones or α-ketoacids. This reaction proceeds through a [3+3] cyclocondensation mechanism, resulting in the formation of the thiazolo[3,2-a]pyridine core .
Another approach involves the use of nitroketene N,S-acetals in a five-component cascade reaction. This method utilizes cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions . This approach is advantageous due to its high yields, mild reaction conditions, and tolerance of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group (if present) to an amino group is a common transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolo[3,2-a]pyridines.
Scientific Research Applications
7-Amino-5H-thiazolo[3,2-a]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes such as DNA gyrase and protein kinases . It may also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of thiazole-fused pyridines with diverse biological activities.
Thiazolo[2,3-b]quinolines: These compounds also feature a thiazole ring fused to a larger aromatic system and are studied for their pharmacological properties.
Uniqueness
7-Amino-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature allows for unique interactions with biological targets and provides opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
7-amino-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H6N2OS/c8-5-3-6(10)9-1-2-11-7(9)4-5/h1-4H,8H2 |
InChI Key |
GVAOFPGXJBPGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=CC(=O)N21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


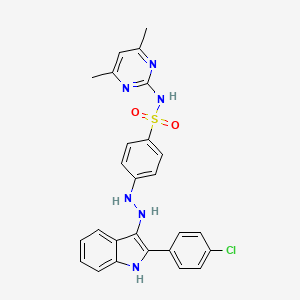
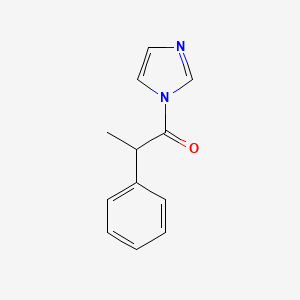

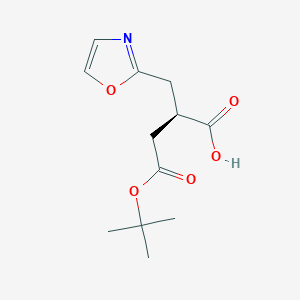
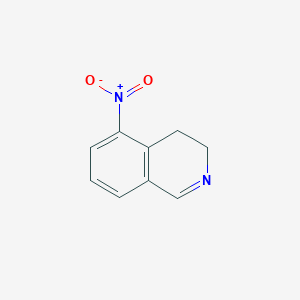

![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
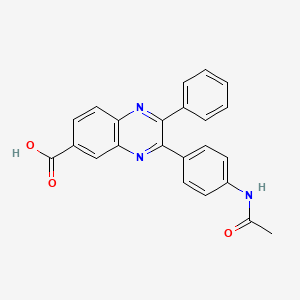
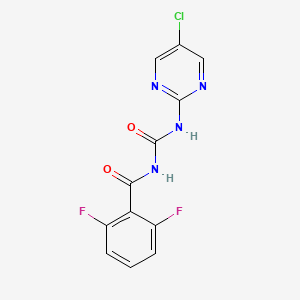



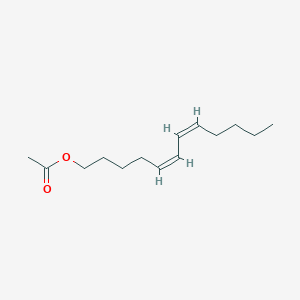
![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
